1-Allyl-3-phenyl-2-thiourea (CAS 7341-63-1) Exhibits Class-Level Anticancer Activity in Breast Cancer Models
1-Allyl-3-phenyl-2-thiourea serves as the core scaffold for a series of novel thiourea derivatives with demonstrated anti-tumor activity. While the unsubstituted parent compound was not the most potent in the study, its derivatives, synthesized from this core scaffold, showed significant inhibitory effects on the proliferation of MCF-7 breast cancer cells. Specifically, derivative [3i] exhibited significant inhibition at 100 nM in vitro [1]. This data establishes the 1-allyl-3-phenyl-2-thiourea structure as a validated and promising starting point for developing anti-breast cancer agents, offering a differentiated scaffold compared to simpler thioureas.
| Evidence Dimension | In vitro inhibition of MCF-7 breast cancer cell proliferation |
|---|---|
| Target Compound Data | Significant inhibition of MCF-7 cell proliferation at 100 nM concentration for derivative [3i] (based on the 1-allyl-3-phenyl-2-thiourea scaffold). |
| Comparator Or Baseline | Tamoxifen (standard anti-estrogen drug). |
| Quantified Difference | The in vivo anti-tumor effects of the derivatives were comparable to Tamoxifen in reducing tumor volume in a mouse xenograft model [1]. |
| Conditions | MCF-7 breast cancer cell line; in vitro MTT assay and in vivo xenograft mouse model. |
Why This Matters
For researchers in oncology, this evidence validates the 1-allyl-3-phenyl-2-thiourea scaffold as a privileged structure for anticancer drug discovery, providing a specific chemical entry point for structure-activity relationship (SAR) studies, unlike generic thiourea.
- [1] Shiran, J. A., Molazadeh, M., Kaboudin, B., Ahmadpour, S., & Hormati, A. (2021). Synthesis of New Thioureas Derivatives and Evaluation of Their Efficacy as Proliferation Inhibitors in MCF-7 Breast Cancer Cells by Using 99mTc-MIBI Radiotracer. Medicinal Chemistry, 17(7), 766-778. View Source
